1,1-Dibromohexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

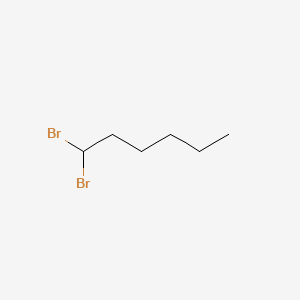

Structure

3D Structure

Properties

CAS No. |

58133-26-9 |

|---|---|

Molecular Formula |

C6H12Br2 |

Molecular Weight |

243.97 g/mol |

IUPAC Name |

1,1-dibromohexane |

InChI |

InChI=1S/C6H12Br2/c1-2-3-4-5-6(7)8/h6H,2-5H2,1H3 |

InChI Key |

SAWCWRKKWROPRB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Dibromohexane: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dibromohexane is a geminal dihaloalkane, a class of organic compounds with two halogen atoms attached to the same carbon atom. This structural feature imparts unique reactivity to the molecule, making it a valuable intermediate in various organic syntheses. Its applications can be found in the construction of complex molecular architectures, including those relevant to pharmaceutical and materials science research. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its characteristic reactivity.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some of these values have been experimentally determined, others are estimated based on computational models.

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem] |

| CAS Number | 58133-26-9 | [PubChem] |

| Molecular Formula | C₆H₁₂Br₂ | [PubChem] |

| Molecular Weight | 243.97 g/mol | [PubChem] |

| Boiling Point | 207.3 °C (estimated) | ChemicalBook |

| Melting Point | N/A | |

| Density | 1.560 g/cm³ (estimated) | ChemicalBook |

| Solubility | Insoluble in water; Soluble in organic solvents | |

| Refractive Index | 1.493 (estimated) | ChemicalBook |

Synthesis of this compound

A common and effective method for the synthesis of 1,1-dibromoalkanes is from the corresponding aldehyde. The following protocol details a procedure for the synthesis of this compound from hexanal (B45976), based on a modified Appel reaction.

Experimental Protocol: Synthesis from Hexanal

Reaction: Hexanal + Carbon Tetrabromide + Triphenylphosphine (B44618) → this compound + Triphenylphosphine oxide + Bromoform

Materials:

-

Hexanal (1 equivalent)

-

Carbon tetrabromide (CBr₄, 1.5 equivalents)

-

Triphenylphosphine (PPh₃, 2.5 equivalents)

-

Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine and anhydrous dichloromethane.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add a solution of carbon tetrabromide in dichloromethane to the flask with stirring. The solution will typically turn a characteristic orange-red color, indicating the formation of the phosphorus ylide.

-

After stirring for 30 minutes at 0 °C, add hexanal dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product will contain triphenylphosphine oxide as a major byproduct. To remove this, triturate the crude residue with hexane and filter to remove the solid triphenylphosphine oxide.

-

Concentrate the filtrate and purify the resulting oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate (B1210297) gradient to afford pure this compound.

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

Carbon tetrabromide is toxic and should be handled with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

An In-depth Technical Guide to 1,1-Dibromohexane: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dibromohexane is a geminal dihaloalkane that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring two bromine atoms on the terminal carbon of a hexane (B92381) chain, allows for a variety of chemical transformations, making it a valuable building block for more complex molecules. This technical guide provides a comprehensive overview of the IUPAC nomenclature, structure, physicochemical properties, and a detailed experimental protocol for the synthesis of this compound. Additionally, it explores its potential applications in synthetic chemistry, which are of interest to professionals in research, and drug development.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound with the chemical formula C₆H₁₂Br₂ and two bromine atoms attached to the first carbon of a hexane chain is This compound .[1]

The chemical structure of this compound is as follows:

-

Molecular Formula: C₆H₁₂Br₂

-

SMILES: CCCCCC(Br)Br[1]

-

InChI: InChI=1S/C6H12Br2/c1-2-3-4-5-6(7)8/h6H,2-5H2,1H3[1]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. It is important to note that some of these values are estimated, as extensive experimental data for this specific compound is not widely available.

| Property | Value | Source |

| Molecular Weight | 243.97 g/mol | [1] |

| Boiling Point | 207.32°C (estimated) | [2] |

| Density | 1.5600 g/mL (estimated) | [2] |

| Refractive Index | 1.4930 (estimated) | [2] |

| CAS Number | 58133-26-9 | [1] |

Experimental Protocols: Synthesis of this compound

This compound can be synthesized from its corresponding aldehyde, hexanal (B45976), through a deoxygenative halogenation reaction. A modern and efficient method utilizes tetrabutylammonium (B224687) tribromide and triphenyl phosphite (B83602).[3] This protocol is advantageous due to its rapid reaction time and practical application for a variety of aldehydes.

Reaction:

Hexanal → this compound

Reagents and Materials:

-

Hexanal

-

Tetrabutylammonium tribromide (TBATB)

-

Triphenyl phosphite (P(OPh)₃)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate (B1210297) for chromatography

Procedure:

-

To a solution of hexanal (1.0 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask, add triphenyl phosphite (1.2 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add tetrabutylammonium tribromide (1.2 mmol) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 10-15 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (10 mL).

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

-

Wash the combined organic layers with brine (20 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Mandatory Visualizations

Synthesis of this compound from Hexanal

The following diagram illustrates the synthetic pathway for the preparation of this compound from hexanal using a modern deoxygenative bromination method.

Caption: Synthetic route to this compound from Hexanal.

The Corey-Fuchs Reaction: A Related Synthetic Application

While the above protocol is a direct method, the Corey-Fuchs reaction is a classic and highly relevant transformation for aldehydes that proceeds through a gem-dibromoolefin intermediate. This reaction is fundamental in synthetic chemistry for the one-carbon homologation of aldehydes to terminal alkynes. The initial step to form the dibromoolefin is analogous to the synthesis of a saturated gem-dibromide.

The following diagram outlines the general workflow of the Corey-Fuchs reaction, which highlights the importance of gem-dihalo compounds in organic synthesis.

Caption: General workflow of the Corey-Fuchs reaction.

Applications in Research and Development

As a geminal dihalide, this compound is a precursor for a variety of functional groups. Its primary utility in a research and drug development context lies in its role as a synthetic intermediate.

-

Alkyne Synthesis: As illustrated by the Corey-Fuchs reaction, gem-dihaloalkanes can be converted into terminal alkynes. Alkynes are a cornerstone of modern synthetic chemistry, participating in reactions such as "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) and Sonogashira couplings, which are widely used in the synthesis of complex organic molecules, including pharmaceuticals.

-

Grignard Reagent Formation: The bromine atoms can be replaced by lithium and then quenched with an electrophile, or potentially used to form Grignard reagents, enabling the formation of new carbon-carbon bonds.

While direct biological activity of this compound has not been reported, its utility as a precursor to synthetically valuable functional groups makes it a compound of interest for medicinal chemists and researchers in the field of organic synthesis.

Conclusion

This compound is a valuable, albeit not extensively characterized, chemical intermediate. This guide has provided the most current information on its properties, a detailed protocol for its synthesis, and an overview of its potential applications in organic synthesis. For researchers engaged in the development of novel molecular entities, understanding the synthetic utility of such building blocks is paramount. The methodologies and conceptual frameworks presented herein are intended to support further research and application of this compound in the broader scientific community.

References

A Technical Guide to the Synthesis of 1,1-Dibromoalkanes from Aldehydes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methodologies for the synthesis of 1,1-dibromoalkanes and their alkene analogues from aldehydes. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and mechanistic insights into these crucial transformations. 1,1-Dihaloalkanes and 1,1-dihaloalkenes are valuable synthetic intermediates, serving as precursors for a variety of functional groups, including alkynes, and as building blocks in the synthesis of complex molecules.

Introduction

The conversion of an aldehyde to a geminal dihalide is a fundamental transformation in organic synthesis. Specifically, 1,1-dibromoalkanes and 1,1-dibromoalkenes are versatile intermediates. The former can be used in a variety of coupling reactions, while the latter are well-known precursors to terminal alkynes via the Corey-Fuchs reaction. This guide will detail two primary synthetic strategies: the synthesis of 1,1-dibromoalkenes via the Corey-Fuchs reaction and the direct deoxygenative dibromination of aldehydes to yield 1,1-dibromoalkanes.

Synthesis of 1,1-Dibromoalkenes via the Corey-Fuchs Reaction

The Corey-Fuchs reaction is a widely used method for the one-carbon homologation of an aldehyde to a 1,1-dibromoalkene.[1][2] This reaction serves as the first step in the two-step synthesis of terminal alkynes from aldehydes.[1] The reaction typically involves the treatment of an aldehyde with a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃).

Reaction Mechanism

The mechanism of the Corey-Fuchs reaction begins with the formation of a phosphorus ylide. Triphenylphosphine attacks carbon tetrabromide to form a phosphonium (B103445) salt, which then reacts to form the dibromomethylenetriphenylphosphorane ylide. This ylide then reacts with the aldehyde in a manner analogous to the Wittig reaction to yield the 1,1-dibromoalkene and triphenylphosphine oxide as a byproduct.[1] The addition of zinc dust can facilitate the formation of the ylide, leading to higher yields and easier separation of the product.[3]

Experimental Data

The Corey-Fuchs reaction is applicable to a wide range of aldehydes, including aromatic, aliphatic, and α,β-unsaturated aldehydes. The yields are generally good to excellent.

| Aldehyde Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde (B42025) | CBr₄, PPh₃ | Dichloromethane | 0 to rt | 1 | 95 | [4] |

| 4-Nitrobenzaldehyde (B150856) | CBr₄, PPh₃ | Dichloromethane | 0 to rt | 1 | 94 | [4] |

| 4-Methoxybenzaldehyde | CBr₄, PPh₃ | Dichloromethane | 0 to rt | 1 | 96 | [4] |

| Cinnamaldehyde | CBr₄, PPh₃ | Dichloromethane | 0 to rt | 1 | 92 | [4] |

| Cyclohexanecarboxaldehyde | CBr₄, PPh₃ | Dichloromethane | 0 to rt | 1 | 85 | [4] |

| Octanal | CBr₄, PPh₃ | Dichloromethane | 0 to rt | 1 | 88 | [4] |

Detailed Experimental Protocol: Synthesis of 1,1-Dibromo-2-phenylethene

Materials:

-

Benzaldehyde

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM), anhydrous

-

Hexanes

Procedure:

-

To a solution of triphenylphosphine (3.0 eq) in dry DCM (10 mL per mmol of aldehyde) cooled to 0 °C under an argon atmosphere, add carbon tetrabromide (1.5 eq) portionwise.

-

Stir the resulting mixture at 0 °C for 15 minutes.

-

Add a solution of benzaldehyde (1.0 eq) in dry DCM (2 mL per mmol of aldehyde) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Upon completion, triturate the mixture with cold hexanes and filter to remove the precipitated triphenylphosphine oxide.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel chromatography (eluting with hexanes) to afford the pure 1,1-dibromo-2-phenylethene.[5]

Deoxygenative Dibromination to 1,1-Dibromoalkanes

A more direct conversion of aldehydes to 1,1-dibromoalkanes, without the formation of a double bond, can be achieved through deoxygenative dibromination. This method is particularly useful when the corresponding saturated gem-dihalide is the desired product.

Method 1: Tetrabutylammonium (B224687) Tribromide and Triphenyl Phosphite (B83602)

A rapid and practical method for the synthesis of gem-dibromoalkanes from aldehydes utilizes tetrabutylammonium tribromide (TBATB) and triphenyl phosphite.[6][7] This protocol is notable for its mild conditions and rapid reaction times, often completing within 10 minutes.[6]

While the detailed mechanism is not fully elucidated in the initial literature, it is proposed to proceed through a deoxygenative pathway. The triphenyl phosphite likely acts as an oxygen acceptor, while the tetrabutylammonium tribromide serves as the bromine source. The reaction avoids the formation of a phosphorus ylide intermediate characteristic of the Corey-Fuchs reaction.

This method is effective for both aromatic and aliphatic aldehydes, providing good to excellent yields.

| Aldehyde Substrate | Reagents | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 4-Nitrobenzaldehyde | TBATB, P(OPh)₃ | Dichloromethane | 0 to rt | 10 | 95 | [6][7] |

| 4-Chlorobenzaldehyde | TBATB, P(OPh)₃ | Dichloromethane | 0 to rt | 10 | 92 | [6][7] |

| 4-Methylbenzaldehyde | TBATB, P(OPh)₃ | Dichloromethane | 0 to rt | 10 | 93 | [6][7] |

| Benzaldehyde | TBATB, P(OPh)₃ | Dichloromethane | 0 to rt | 10 | 90 | [6][7] |

| 2-Naphthaldehyde | TBATB, P(OPh)₃ | Dichloromethane | 0 to rt | 10 | 94 | [6][7] |

| Dodecanal | TBATB, P(OPh)₃ | Dichloromethane | 0 to rt | 10 | 85 | [6][7] |

Materials:

-

4-Nitrobenzaldehyde

-

Tetrabutylammonium tribromide (TBATB)

-

Triphenyl phosphite (P(OPh)₃)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a solution of 4-nitrobenzaldehyde (1.0 eq) in anhydrous DCM, add triphenyl phosphite (1.2 eq) at room temperature under an argon atmosphere.

-

Cool the mixture to 0 °C and add tetrabutylammonium tribromide (1.2 eq) portionwise.

-

Stir the reaction mixture at room temperature for 10 minutes.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Method 2: Triphenylphosphine and 1,2-Dihaloethanes

An alternative deoxygenative halogenation of aldehydes can be achieved using triphenylphosphine in combination with a 1,2-dihaloethane, such as 1,2-dibromoethane.[8] This method provides a mild route to gem-dihalides.

The proposed mechanism involves the formation of an iodophosphonium salt in situ when using 1,2-diiodoethane, which then activates the aldehyde for nucleophilic attack by the halide. A similar mechanism is expected with 1,2-dibromoethane. This pathway represents an Sₙ2-type process.[8]

Purification: Removal of Triphenylphosphine Oxide

A common challenge in reactions employing triphenylphosphine is the removal of the byproduct, triphenylphosphine oxide (TPPO). While chromatography is effective, several chromatography-free methods have been developed.

-

Precipitation with Zinc Chloride: TPPO can be selectively precipitated from polar solvents like ethanol (B145695) by the addition of a solution of zinc chloride. The resulting ZnCl₂(TPPO)₂ adduct is insoluble and can be removed by filtration.[1][5]

-

Solvent Trituration/Crystallization: TPPO is poorly soluble in non-polar solvents such as hexanes and ether. Triturating the crude reaction mixture with these solvents can effectively precipitate the TPPO.[2][9][10]

Visualizations

Caption: Mechanism of the Corey-Fuchs Reaction.

Caption: Experimental workflow for deoxygenative dibromination.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Rapid and Practical Synthesis of gem-Dibromoalkanes from Aldehydes by Tribromide Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sioc.cas.cn [sioc.cas.cn]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

1,1-Dibromohexane molecular weight and formula

This guide provides a concise summary of the key physicochemical properties of 1,1-Dibromohexane, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

This compound is a halogenated alkane. Its properties are primarily determined by the presence of two bromine atoms on the terminal carbon of a hexane (B92381) chain.

| Property | Value | Source |

| Molecular Formula | C6H12Br2 | [1] |

| Molecular Weight | 243.97 g/mol | [1][2][3][4] |

| IUPAC Name | This compound | [1] |

| CAS Number | 58133-26-9 | [1][5] |

| Canonical SMILES | CCCCCC(Br)Br | [5] |

| Exact Mass | 243.92853 Da | [1][5] |

| Monoisotopic Mass | 241.93058 Da | [1][2] |

| Heavy Atom Count | 8 | [2][5] |

| Rotatable Bond Count | 4 | [2][5] |

| Complexity | 43.8 | [5] |

| XLogP3 | 4.2 | [1] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 0 | [5] |

Synthesis and Reactivity

While detailed experimental protocols for specific reactions involving this compound are not extensively documented in publicly available literature, its reactivity is characteristic of geminal dihalides. The presence of two bromine atoms on the same carbon atom makes it a precursor for various synthetic transformations. For instance, it can undergo elimination reactions to form alkynes or be used in the formation of aldehydes and ketones through hydrolysis. Its reactivity is analogous to other 1-bromoalkanes, which are known to participate in nucleophilic substitution reactions and the formation of Grignard reagents[6].

Applications in Research and Development

Due to its chemical nature, this compound can serve as a building block in organic synthesis. The introduction of a six-carbon chain with a reactive functional group can be a key step in the synthesis of more complex molecules with potential applications in materials science and as intermediates for pharmaceuticals.

Logical Relationship of Properties

The following diagram illustrates the relationship between the fundamental properties of this compound.

Caption: Interrelation of this compound's core properties.

References

Spectroscopic Profile of 1,1-Dibromohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1-dibromohexane, a geminal dihaloalkane. The information presented herein is essential for the characterization and analysis of this compound in research and development settings. This document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data for this compound, the following tables summarize the predicted spectroscopic values. These predictions are based on the analysis of structurally similar compounds, such as 1,1-dibromoethane, and established principles of spectroscopic theory.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 | ~5.9 | Triplet | ~7.0 | 1H |

| H-2 | ~2.2 | Quintet | ~7.0 | 2H |

| H-3 | ~1.4 | Sextet | ~7.0 | 2H |

| H-4 | ~1.3 | Sextet | ~7.0 | 2H |

| H-5 | ~1.3 | Quintet | ~7.0 | 2H |

| H-6 | ~0.9 | Triplet | ~7.0 | 3H |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~35 |

| C-2 | ~38 |

| C-3 | ~31 |

| C-4 | ~28 |

| C-5 | ~22 |

| C-6 | ~14 |

Solvent: CDCl₃

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2950-2850 | C-H stretch (alkane) | Strong |

| 1465 | C-H bend (alkane) | Medium |

| 690-550 | C-Br stretch | Strong |

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Notes |

| 242/244/246 | [C₆H₁₂Br₂]⁺ (Molecular Ion) | Isotopic pattern for two bromine atoms (approx. 1:2:1 ratio). |

| 163/165 | [C₆H₁₂Br]⁺ | Loss of one bromine atom. Isotopic pattern for one bromine atom (approx. 1:1 ratio). |

| 83 | [C₆H₁₁]⁺ | Loss of two bromine atoms. |

| 71 | [C₅H₁₁]⁺ | Cleavage of C-C bond. |

| 57 | [C₄H₉]⁺ | Cleavage of C-C bond. |

| 43 | [C₃H₇]⁺ | Cleavage of C-C bond. |

| 29 | [C₂H₅]⁺ | Cleavage of C-C bond. |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR, IR, and MS spectra for liquid samples such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

This compound

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a clean 5 mm NMR tube.

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum.

Materials:

-

This compound

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Isopropanol (B130326) or acetone (B3395972) for cleaning

-

Lint-free tissues

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean and dry. Collect a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Initiate the sample scan. The instrument will record the infrared spectrum, typically in the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.

-

Cleaning: After the measurement, thoroughly clean the ATR crystal with a soft, lint-free tissue soaked in isopropanol or acetone and allow it to dry completely.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments.

Materials:

-

This compound

-

Volatile solvent (e.g., methanol (B129727) or dichloromethane)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Vials and syringes

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent like methanol or dichloromethane.

-

Instrument Setup:

-

Set the GC oven temperature program to ensure good separation and elution of the compound.

-

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 20-300).

-

Use electron ionization (EI) at 70 eV.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS system.

-

Data Acquisition and Analysis: The GC will separate the sample components, and the mass spectrometer will record the mass spectrum of the eluting this compound. The resulting total ion chromatogram (TIC) and the mass spectrum of the corresponding peak are then analyzed to identify the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

1,1-Dibromohexane CAS number and synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dibromohexane is a geminal dihalide alkane that serves as a versatile intermediate in organic synthesis. Its chemical reactivity, stemming from the two bromine atoms on the same carbon, allows for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of this compound, including its chemical identity, properties, synthesis, key reactions, and safety information.

Chemical Identity and Synonyms

The primary identifier for this compound is its CAS number. It is also known by several other names in chemical literature and databases.

| Identifier | Value |

| CAS Number | 58133-26-9[1] |

| IUPAC Name | This compound[1] |

| Synonyms | Dibromohexane, Hexane (B92381), 1,1-dibromo-, Hexane, dibromo-, SCHEMBL249550, DTXSID00473194, SAWCWRKKWROPRB-UHFFFAOYSA-N[1] |

| Molecular Formula | C6H12Br2[2] |

| Molecular Weight | 243.97 g/mol [1] |

| SMILES | CCCCCC(Br)Br[1] |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Boiling Point | 207.32°C (estimate)[2] |

| Density | 1.5600 g/cm³ (estimate)[2] |

| Refractive Index | 1.4930 (estimate)[2] |

| XLogP3 | 4.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 4 |

| Exact Mass | 243.92853 u |

| Complexity | 43.8 |

Synthesis of this compound

Experimental Protocol: Synthesis of 1,1-Dibromo-1-hexene from Hexanal (B45976) (Corey-Fuchs Reaction)

This two-step procedure first generates the dibromomethylene ylide from triphenylphosphine (B44618) and carbon tetrabromide, which then reacts with hexanal to form 1,1-dibromo-1-hexene.

Materials:

-

Triphenylphosphine (PPh3)

-

Carbon tetrabromide (CBr4)

-

Hexanal

-

Dichloromethane (B109758) (CH2Cl2), anhydrous

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

Step 1: Formation of 1,1-Dibromo-1-hexene

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve triphenylphosphine (2.0 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add carbon tetrabromide (1.0 equivalent) portion-wise, ensuring the temperature does not rise significantly. The solution will typically turn from colorless to a yellow or orange color.

-

Stir the mixture at 0 °C for 30-60 minutes.

-

Slowly add a solution of hexanal (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the aldehyde.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexanes) to obtain 1,1-dibromo-1-hexene.

Step 2: Reduction of 1,1-Dibromo-1-hexene to this compound A standard reduction method, such as catalytic hydrogenation, can be employed to reduce the double bond of 1,1-dibromo-1-hexene to yield this compound.

Caption: Synthesis of this compound.

Key Reactions of this compound

This compound can undergo several important reactions, making it a useful synthetic intermediate.

Elimination Reactions to form Alkynes

Treatment of this compound with a strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide, can lead to a double dehydrohalogenation to form 1-hexyne. This is a common method for the preparation of terminal alkynes.[3]

Experimental Protocol: Synthesis of 1-Hexyne from this compound

Materials:

-

This compound

-

Sodium amide (NaNH₂)

-

Liquid ammonia (B1221849) (NH₃) or an inert high-boiling solvent like mineral oil

-

Hexane or ether for extraction

-

Dilute acid (e.g., HCl) for workup

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet, add sodium amide (at least 2 equivalents).

-

Cool the flask to -78 °C and condense liquid ammonia into the flask.

-

Slowly add a solution of this compound (1.0 equivalent) in a minimal amount of an inert solvent (e.g., ether) to the stirred suspension of sodium amide in liquid ammonia.

-

Stir the reaction mixture at -78 °C for several hours.

-

After the reaction is complete, carefully quench the excess sodium amide by the slow addition of ammonium chloride.

-

Allow the ammonia to evaporate.

-

Add water to the residue and extract the product with hexane or ether.

-

Wash the organic layer with dilute acid and then with brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and carefully distill to obtain 1-hexyne.

Caption: Formation of 1-Hexyne.

Grignard Reagent Formation

While the formation of a Grignard reagent from a gem-dihalide is not as straightforward as from a monohalide, it is theoretically possible. The reaction with magnesium metal in an anhydrous ether solvent could potentially lead to the formation of a Grignard reagent, which would be a highly reactive and versatile intermediate. However, side reactions such as elimination or Wurtz-type coupling may be significant.

Applications

While specific large-scale industrial applications of this compound are not widely documented, its role as a synthetic intermediate is of significant interest to researchers. Its ability to be converted into terminal alkynes makes it a valuable precursor for a variety of further transformations, including:

-

Click Chemistry: Terminal alkynes are key components in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

-

Sonogashira Coupling: Formation of carbon-carbon bonds by coupling with aryl or vinyl halides.

-

Alkynylation Reactions: Introduction of an alkynyl group into other molecules.

These subsequent reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Health Hazards: Organobromine compounds can be harmful if inhaled, ingested, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.

-

Flammability: While not highly flammable, it should be kept away from open flames and high temperatures.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.

Spectroscopic Data

While a specific spectrum for this compound is not provided in the search results, the expected spectroscopic features are as follows:

-

¹H NMR: The spectrum would be complex due to the presence of multiple methylene (B1212753) groups. The single proton on the carbon bearing the two bromine atoms (C1) would appear as a triplet at a significantly downfield chemical shift due to the deshielding effect of the bromine atoms. The adjacent methylene protons (C2) would appear as a multiplet, and the remaining methylene groups and the terminal methyl group would appear further upfield.

-

¹³C NMR: The carbon atom bonded to the two bromine atoms (C1) would appear at a characteristic downfield chemical shift. The other carbon signals would appear in the typical aliphatic region.

-

IR Spectroscopy: The spectrum would show characteristic C-H stretching and bending vibrations for an alkane. A strong absorption band corresponding to the C-Br stretching vibration would also be present.

This guide provides a foundational understanding of this compound for professionals in research and development. For any specific application or experimental work, it is crucial to consult primary literature and relevant safety documentation.

References

Mechanism of 1,1-Dibromoalkane Formation: A Technical Guide

An in-depth guide to the core mechanisms of 1,1-dibromoalkane formation, prepared for researchers, scientists, and drug development professionals.

Introduction

1,1-Dibromoalkanes, also known as geminal-dibromides, are versatile synthetic intermediates in organic chemistry. Their utility stems from their ability to undergo a variety of transformations, including conversion to aldehydes, ketones, and terminal alkynes, and participation in carbon-carbon bond-forming reactions. This technical guide provides an in-depth exploration of the primary mechanisms for synthesizing these valuable compounds, focusing on transformations from carbonyls and terminal alkynes. Detailed mechanistic pathways, experimental protocols, and quantitative data are presented to aid researchers in the practical application of these methods.

Synthesis from Aldehydes via Appel-Type Reaction

The direct conversion of aldehydes to 1,1-dibromoalkanes is a robust and widely used method. This transformation is typically achieved using a combination of a phosphorus-based reagent and a bromine source, analogous to the conditions of the Appel reaction. A common and effective reagent system involves triphenylphosphine (B44618) (PPh₃) or a phosphite (B83602) ester like triphenyl phosphite (P(OPh)₃) in combination with a source of electrophilic bromine such as carbon tetrabromide (CBr₄) or a tribromide salt.

Core Mechanism

The reaction proceeds through several key steps, beginning with the activation of the phosphorus reagent by the bromine source. The driving force for the reaction is the formation of a strong phosphorus-oxygen double bond in the triphenylphosphine oxide or phosphate (B84403) byproduct.

The generally accepted mechanism involves:

-

Formation of a Bromophosphonium Intermediate: Triphenylphosphine, a strong nucleophile, attacks a bromine atom from the bromine source (e.g., CBr₄), displacing a tribromomethyl anion and forming a bromotriphenylphosphonium bromide ion pair.

-

Formation of the Dibromophosphorane: The highly reactive bromotriphenylphosphonium cation reacts with another equivalent of triphenylphosphine to generate a dibromotriphenylphosphorane (Ph₃PBr₂) and triphenylphosphine oxide. Alternatively, in systems not using CBr4, the phosphonium (B103445) bromide can be the active species.

-

Activation of the Aldehyde: The aldehyde's carbonyl oxygen attacks the electrophilic phosphorus atom of the dibromophosphorane (or a related phosphonium species), forming a key alkoxyphosphonium intermediate.

-

First Bromide Substitution: A bromide ion attacks the activated carbonyl carbon. This step is an Sₙ2-type displacement, leading to the formation of an α-bromoalkoxyphosphonium salt.

-

Second Bromide Substitution: A second bromide ion attacks the phosphorus atom, which facilitates the collapse of the intermediate. The strong P=O bond is formed, eliminating triphenylphosphine oxide and delivering the second bromine atom to the carbon, yielding the final 1,1-dibromoalkane.

Visualization of the Signaling Pathway

Navigating the Unseen: A Technical Guide to the Safe Handling of 1,1-Dibromohexane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for 1,1-Dibromohexane. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from analogous compounds, including other dibromohexane isomers and 1,1-dibromoethane, alongside general safety protocols for halogenated hydrocarbons. This document is intended to empower laboratory personnel with the knowledge to manage the risks associated with the use of this compound in a research and development setting.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₂Br₂ | PubChem[1] |

| Molecular Weight | 243.97 g/mol | PubChem[1] |

| Appearance | Likely a liquid | Inferred from related bromoalkanes |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Insoluble in water; Soluble in organic solvents | Inferred from general properties of bromoalkanes[2] |

| Computed XLogP3 | 4.2 | PubChem[1] |

Hazard Identification and GHS Classification

A definitive GHS classification for this compound is not established. However, based on the hazard profiles of isomeric and analogous compounds, the following potential hazards should be assumed:

-

Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[3]

-

Skin Corrosion/Irritation: Likely to cause skin irritation.[4]

-

Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.[4]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]

-

Carcinogenicity: Some halogenated hydrocarbons are suspected of causing cancer based on animal data.[3]

Note: This classification is inferred and should be treated as a precautionary guideline.

Safe Handling and Storage

Adherence to strict laboratory protocols is paramount when working with this compound.

3.1. Handling:

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Prevent inhalation of vapors or mists.[3]

-

Use non-sparking tools and take precautionary measures against static discharge.[6]

-

Keep away from heat, sparks, open flames, and other ignition sources.[6]

-

Do not eat, drink, or smoke in the work area.[3]

3.2. Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

Keep away from incompatible materials such as strong oxidizing agents and bases.[3][6]

-

Containers should be clearly labeled with the chemical name and associated hazards.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Category | Item | Specifications & Recommendations |

| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double gloving may be appropriate for extended handling. Always inspect gloves for integrity before use.[5][7] |

| Eye Protection | Safety goggles or a face shield | Tightly fitting safety goggles are essential to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant splash hazard.[7] |

| Skin and Body Protection | Laboratory coat | A flame-retardant lab coat should be worn and buttoned to its full length.[5] |

| Respiratory Protection | Respirator | A NIOSH-approved respirator with an organic vapor cartridge may be required if work is not performed in a fume hood or if exposure limits are likely to be exceeded.[3] |

First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Wash the affected area with soap and water. Seek medical attention if irritation persists.[3][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[4]

-

Specific Hazards: Combustion may produce toxic and irritating gases, including carbon monoxide, carbon dioxide, and hydrogen bromide.[4] Vapors may be heavier than air and can travel to a source of ignition and flash back.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][6]

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Wear appropriate personal protective equipment (see Section 4).[9]

-

Environmental Precautions: Prevent the spill from entering drains or waterways.[4]

-

Containment and Cleanup: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[6][9][10]

Experimental Protocols

Standard Operating Procedure for Handling Liquid this compound

-

Preparation:

-

Ensure a chemical fume hood is operational and certified.

-

Don all required personal protective equipment (nitrile gloves, safety goggles, lab coat).

-

Have a spill kit readily accessible.

-

Ensure an eyewash station and safety shower are unobstructed and operational.

-

-

Handling:

-

Perform all manipulations of this compound inside the chemical fume hood.

-

Carefully uncap the container, avoiding any splashes.

-

Use a clean, dry pipette or syringe to transfer the desired volume of liquid.

-

Dispense the liquid slowly and carefully into the reaction vessel.

-

Securely recap the stock container immediately after use.

-

-

Post-Handling:

-

Decontaminate all glassware and equipment that came into contact with this compound using an appropriate solvent, followed by washing with soap and water.

-

Wipe down the work surface within the fume hood.

-

Dispose of all contaminated materials (gloves, pipette tips, etc.) in a designated hazardous waste container.

-

Wash hands thoroughly with soap and water after removing gloves.

-

Visualizations

Caption: Workflow for the safe handling of this compound.

Caption: Personal Protective Equipment selection for handling this compound.

References

- 1. This compound | C6H12Br2 | CID 11806854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Using solvents safely in the lab | Lab Manager [labmanager.com]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. safety.charlotte.edu [safety.charlotte.edu]

- 6. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 8. safety.fsu.edu [safety.fsu.edu]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. campusoperations.temple.edu [campusoperations.temple.edu]

Literature review of 1,1-Dibromohexane synthesis methods

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the primary synthetic methodologies for obtaining 1,1-dibromohexane, a valuable geminal dihalide intermediate in organic synthesis. This document details experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the reaction pathways to facilitate understanding and replication.

Introduction

This compound is a key building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its geminal dibromo functionality allows for a range of subsequent transformations, such as the formation of aldehydes, alkynes, and more complex carbon skeletons. This guide focuses on the most prevalent and practical methods for its preparation, providing detailed procedural information and comparative data.

Synthetic Methodologies

Two principal routes for the synthesis of this compound are discussed herein: the conversion of hexanal (B45976) via a two-step sequence involving a Corey-Fuchs reaction followed by reduction, and the direct hydrobromination of a terminal alkyne.

Method 1: From Hexanal via Corey-Fuchs Reaction and Subsequent Reduction

This is a widely applicable two-step method for converting an aldehyde to a 1,1-dibromoalkane. The first step involves the olefination of hexanal to form 1,1-dibromo-1-heptene, which is then reduced to the target compound.

The Corey-Fuchs reaction utilizes a phosphonium (B103445) ylide generated in situ from triphenylphosphine (B44618) and carbon tetrabromide to convert an aldehyde into a 1,1-dibromoalkene.

Experimental Protocol:

-

Reagents and Materials:

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Hexanal

-

Dichloromethane (B109758) (DCM), anhydrous

-

Hexanes

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

To a solution of triphenylphosphine (3.0 equivalents) in dry dichloromethane (DCM) cooled to 0 °C under an inert atmosphere (e.g., argon), add carbon tetrabromide (1.5 equivalents).

-

Stir the resulting mixture at 0 °C for 15 minutes.

-

To this solution, add a solution of hexanal (1.0 equivalent) in dry DCM.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Upon completion, triturate the mixture with cold hexanes and filter to remove the precipitated triphenylphosphine oxide.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 1,1-dibromo-1-heptene.

-

Quantitative Data:

| Reagent | Molar Ratio (to Hexanal) |

| Triphenylphosphine | 3.0 |

| Carbon tetrabromide | 1.5 |

| Hexanal | 1.0 |

| Typical Yield | - |

| 1,1-Dibromo-1-heptene | 80-90% |

Reaction Pathway:

Caption: Corey-Fuchs reaction pathway for the synthesis of 1,1-dibromo-1-heptene from hexanal.

The double bond in 1,1-dibromo-1-heptene can be selectively reduced to a single bond using methods such as catalytic hydrogenation or diimide reduction. Diimide reduction is a metal-free alternative that is often preferred to avoid potential side reactions associated with catalytic hydrogenation of halogenated compounds.

Experimental Protocol (Diimide Reduction):

-

Reagents and Materials:

-

1,1-Dibromo-1-heptene

-

2-Nitrobenzenesulfonylhydrazide (NBSH)

-

Triethylamine (B128534) (TEA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Tetrahydrofuran (THF)

-

-

Procedure:

-

In a round-bottom flask, dissolve 1,1-dibromo-1-heptene (1.0 equivalent) in dichloromethane.

-

Add 2-nitrobenzenesulfonylhydrazide (20 equivalents) to the solution.

-

Add triethylamine (a volume equivalent to the DCM) to the mixture.

-

Stir the suspension gently for 6 hours at room temperature under an inert atmosphere.

-

After the reaction is complete, filter the mixture.

-

Wash the filtrate sequentially with dichloromethane, dimethylformamide, a 1:1 mixture of dimethylformamide/water, tetrahydrofuran, and finally dichloromethane.

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

-

Quantitative Data:

| Reagent | Molar Ratio (to 1,1-Dibromo-1-heptene) |

| 1,1-Dibromo-1-heptene | 1.0 |

| 2-Nitrobenzenesulfonylhydrazide | 20.0 |

| Triethylamine | - (used as a co-solvent) |

| Typical Yield | - |

| This compound | >90% |

Reaction Pathway:

Caption: Diimide reduction of 1,1-dibromo-1-heptene to this compound.

Method 2: From a Terminal Alkyne via Hydrobromination

An alternative approach to geminal dibromides is the hydrobromination of a terminal alkyne. While the Markovnikov addition of HBr to 1-hexyne (B1330390) would yield 2,2-dibromohexane, the anti-Markovnikov addition is required to obtain the 1,1-disubstituted product. This can be challenging to achieve selectively for the formation of a 1,1-dibromoalkane. Radical addition of HBr to a terminal alkyne typically results in the formation of a 1-bromoalkene, and with excess HBr, can lead to a 1,2-dibromoalkane. Therefore, this route is less direct for the specific synthesis of this compound.

Summary of Synthetic Methods

| Method | Starting Material | Key Reagents | Intermediate | Advantages | Disadvantages |

| Corey-Fuchs Reaction & Reduction | Hexanal | PPh₃, CBr₄, 2-Nitrobenzenesulfonylhydrazide, TEA | 1,1-Dibromo-1-heptene | High yielding, reliable, and applicable to a wide range of aldehydes. | Two-step process, requires stoichiometric amounts of phosphine (B1218219) reagents. |

| Alkyne Hydrobromination | 1-Hexyne | HBr, radical initiator | 1-Bromo-1-hexene | Potentially a one-pot reaction. | Difficult to control regioselectivity to obtain the 1,1-dibromo product. |

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence starting from hexanal. The Corey-Fuchs reaction provides a high-yielding route to the intermediate 1,1-dibromo-1-heptene, which can be efficiently reduced to the desired product using diimide. This method offers good control and high yields, making it a preferred choice for laboratory-scale synthesis. While the hydrobromination of a terminal alkyne presents a more direct theoretical pathway, controlling the regioselectivity to favor the formation of the 1,1-dibromo isomer remains a significant synthetic challenge. Researchers and drug development professionals can utilize the detailed protocols and comparative data in this guide to effectively synthesize this compound for their specific applications.

Methodological & Application

Application Notes and Protocols: The Use of 1,1-Dibromohexane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dibromohexane is a versatile geminal dihalide that serves as a key building block in a variety of organic transformations. Its primary utility lies in its role as a precursor to terminal alkynes, which are crucial intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials. This document provides detailed application notes and experimental protocols for the use of this compound in two principal synthetic strategies: the Corey-Fuchs reaction and double dehydrohalogenation. Additionally, a protocol for the preparation of this compound from hexanal (B45976) is included.

Synthesis of this compound from Hexanal

The conversion of an aldehyde to a 1,1-dibromoalkane is a fundamental transformation that provides the starting material for subsequent alkyne synthesis. This process typically involves the reaction of the aldehyde with carbon tetrabromide and triphenylphosphine (B44618).

Experimental Protocol: Synthesis of this compound

Reaction: Hexanal + CBr₄ + 2 PPh₃ → this compound + OPPh₃ + CHBr₃

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

|---|---|---|---|

| Hexanal | 100.16 | 10.0 g | 0.10 |

| Carbon Tetrabromide (CBr₄) | 331.63 | 33.2 g | 0.10 |

| Triphenylphosphine (PPh₃) | 262.29 | 52.5 g | 0.20 |

| Dichloromethane (B109758) (DCM) | - | 200 mL | - |

Procedure:

-

To a stirred solution of triphenylphosphine (52.5 g, 0.20 mol) in dry dichloromethane (200 mL) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add carbon tetrabromide (33.2 g, 0.10 mol) portion-wise.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add a solution of hexanal (10.0 g, 0.10 mol) in dry dichloromethane (50 mL) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water (100 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane (B92381) or petroleum ether eluent to afford pure this compound.

Expected Yield: 70-85%

Application 1: Synthesis of 1-Hexyne (B1330390) via Double Dehydrohalogenation

Double dehydrohalogenation of this compound using a strong base is a direct method for the synthesis of the terminal alkyne, 1-hexyne. This reaction proceeds through two sequential E2 elimination steps.[1]

Experimental Protocol: Double Dehydrohalogenation of this compound

Reaction: this compound + 2 NaNH₂ → 1-Hexyne + 2 NaBr + 2 NH₃

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

|---|---|---|---|

| This compound | 243.97 | 12.2 g | 0.05 |

| Sodium Amide (NaNH₂) | 39.01 | 4.3 g | 0.11 |

| Liquid Ammonia (B1221849) (NH₃) | - | 100 mL | - |

| Ammonium (B1175870) Chloride (NH₄Cl) | 53.49 | q.s. | - |

| Diethyl Ether | - | 100 mL | - |

Procedure:

-

In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, condense liquid ammonia (approx. 100 mL) at -78 °C.

-

Carefully add sodium amide (4.3 g, 0.11 mol) to the liquid ammonia with stirring.

-

Add a solution of this compound (12.2 g, 0.05 mol) in a minimal amount of dry diethyl ether dropwise to the sodium amide suspension over 30 minutes.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight, allowing the ammonia to evaporate.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Add diethyl ether (100 mL) and water (50 mL).

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Carefully remove the solvent by distillation at atmospheric pressure.

-

Purify the resulting 1-hexyne by fractional distillation.

Quantitative Data:

| Substrate | Base (equiv.) | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| This compound | NaNH₂ (2.2) | Liq. NH₃ | 2 | -78 to RT | 60-70 |

| 1,1-Dibromopentane | NaNH₂ (2.2) | Liq. NH₃ | 2 | -78 to RT | ~65 |

Logical Relationship Diagram: Double Dehydrohalogenation

Caption: Double dehydrohalogenation of this compound.

Application 2: Synthesis of 1-Heptyne (B1330384) via the Corey-Fuchs Reaction

The Corey-Fuchs reaction is a powerful two-step method for the one-carbon homologation of an aldehyde to a terminal alkyne.[2] In the context of this compound, this gem-dihalide is an intermediate formed from an aldehyde (hexanal) which is then converted to the corresponding terminal alkyne (1-heptyne).

Experimental Protocol: Corey-Fuchs Reaction with Hexanal

Step 1: Synthesis of 1,1-Dibromo-1-heptene

Reaction: Hexanal + CBr₄ + 2 PPh₃ → 1,1-Dibromo-1-heptene + OPPh₃ + CHBr₃

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

|---|---|---|---|

| Hexanal | 100.16 | 5.0 g | 0.05 |

| Carbon Tetrabromide (CBr₄) | 331.63 | 16.6 g | 0.05 |

| Triphenylphosphine (PPh₃) | 262.29 | 26.2 g | 0.10 |

| Dichloromethane (DCM) | - | 150 mL | - |

Procedure:

-

Follow the procedure for the synthesis of this compound, substituting hexanal for the aldehyde.

-

The product, 1,1-dibromo-1-heptene, is a key intermediate and can be isolated or used directly in the next step.

Expected Yield: 80-90%[3]

Step 2: Conversion of 1,1-Dibromo-1-heptene to 1-Heptyne

Reaction: 1,1-Dibromo-1-heptene + 2 n-BuLi → 1-Heptyne + 2 LiBr + Butane

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (from Step 1) | Moles |

|---|---|---|---|

| 1,1-Dibromo-1-heptene | 257.98 | ~11.6 g | ~0.045 |

| n-Butyllithium (n-BuLi) | 64.06 | 36 mL (2.5 M in hexanes) | 0.09 |

| Tetrahydrofuran (B95107) (THF) | - | 100 mL | - |

| Water or Saturated NH₄Cl | - | q.s. | - |

Procedure:

-

Dissolve the crude 1,1-dibromo-1-heptene from Step 1 in dry tetrahydrofuran (100 mL) and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add n-butyllithium (36 mL of a 2.5 M solution in hexanes, 0.09 mol) dropwise to the cooled solution.

-

Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Carefully remove the solvent by distillation.

-

Purify the resulting 1-heptyne by fractional distillation.

Quantitative Data for Corey-Fuchs Reaction:

| Aldehyde | Yield of Dibromoalkene (%) | Overall Yield of Alkyne (%) | Reference |

| Benzaldehyde | 95 | 92 | [3] |

| Cyclohexanecarboxaldehyde | 91 | 85 | [3] |

| Hexanal | 88 | 80 | [3] |

Experimental Workflow Diagram: Corey-Fuchs Reaction

Caption: Experimental workflow for the Corey-Fuchs reaction.

Conclusion

This compound is a valuable and readily accessible precursor for the synthesis of terminal alkynes. Both the double dehydrohalogenation and the Corey-Fuchs reaction provide effective means to achieve this transformation, with the choice of method often depending on the substrate's functional group tolerance and the desired scale of the reaction. The protocols and data presented herein offer a comprehensive guide for researchers in the fields of organic synthesis and drug development to effectively utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols for Grignard Reagent Formation from 1,1-Dibromohexane

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The formation of Grignard reagents from geminal dihalides, such as 1,1-dibromohexane, presents a significant synthetic challenge compared to the analogous reaction with monohaloalkanes. The proximity of the two halogen atoms on a single carbon atom introduces competing reaction pathways that can dominate over the formation of a stable Grignard reagent. These notes provide a comprehensive overview of the expected chemical behavior, critical experimental considerations, and potential synthetic utility of the organometallic species derived from this compound.

Introduction to Grignard Reagents from Geminal Dihalides

Grignard reagents (R-MgX) are powerful nucleophiles integral to carbon-carbon bond formation in organic synthesis. Typically, they are prepared from the reaction of an organohalide with magnesium metal in an ethereal solvent. While this reaction is robust for a wide range of substrates, the use of geminal dihalides like this compound as precursors is less common due to the high reactivity of the initial organometallic intermediate. The primary species of interest would be the α-bromo Grignard reagent, 1-bromo-1-magnesiohexane. However, this intermediate is often unstable and susceptible to side reactions.

Key Challenges and Competing Reaction Pathways

The reaction of this compound with magnesium metal is complicated by several potential reaction pathways that can significantly lower the yield of, or even entirely consume, the desired Grignard reagent.

-

α-Elimination: The initially formed 1-bromo-1-magnesiohexane can readily undergo α-elimination. In this process, the magnesium bromide is eliminated from the same carbon atom, leading to the formation of a highly reactive carbene intermediate (hexylidene). This carbene can then undergo various reactions, with a common outcome being rearrangement to form hex-1-yne. This pathway is often favored at elevated temperatures.

-

Wurtz-Type Coupling: The Grignard reagent, acting as a nucleophile, can react with unreacted this compound. This coupling reaction leads to the formation of dimeric and oligomeric hydrocarbon side products, reducing the yield of the desired organometallic species.

-

Formation of a Di-Grignard Reagent: With a sufficient excess of magnesium and longer reaction times, it is conceivable that a second Grignard insertion could occur, leading to the formation of a 1,1-di-Grignard reagent, 1,1-bis(magnesiomethyl)pentane. However, the formation of such species from geminal dihalides is challenging and often requires forcing conditions, which can also promote side reactions.

-

Reaction with Solvent: Grignard reagents are highly basic and can react with any protic impurities in the solvent or on the glassware. The use of strictly anhydrous and aprotic solvents, typically diethyl ether or tetrahydrofuran (B95107) (THF), is essential.

Given these challenges, the successful utilization of an organometallic species from this compound often relies on in situ trapping, where a reactive electrophile is present in the reaction mixture to intercept the transient Grignard reagent as it is formed. Low temperatures are also crucial to suppress the rate of α-elimination and other side reactions, thereby increasing the lifetime of the intermediate.

Data Presentation

The following tables summarize the expected products and the influence of key reaction parameters on the outcome of the reaction between this compound and magnesium. The yields are illustrative and will require experimental optimization.

Table 1: Potential Products from the Reaction of this compound with Magnesium

| Product Name | Chemical Structure | Formation Pathway |

| 1-Bromo-1-magnesiohexane | CH₃(CH₂)₄CH(Br)MgBr | Primary Grignard Formation (Mono-Grignard) |

| 1,1-Bis(magnesiomethyl)pentane | CH₃(CH₂)₄CH(MgBr)₂ | Secondary Grignard Formation (Di-Grignard) |

| Hex-1-yne | CH₃(CH₂)₃C≡CH | α-Elimination from Mono-Grignard |

| Dodecane and related oligomers | CH₃(CH₂)₁₀CH₃ (example) | Wurtz-Type Coupling |

| Hexane | CH₃(CH₂)₄CH₃ | Protonolysis of Grignard Reagent |

Table 2: Influence of Reaction Conditions on Product Distribution

| Parameter | Condition | Likely Effect on Product Distribution | Rationale |

| Temperature | Low (-78°C to 0°C) | Favors formation and stability of the mono-Grignard reagent. | Reduces the rate of α-elimination and other side reactions. |

| High (Reflux) | Favors α-elimination to form hex-1-yne. | Elimination reactions are often entropically favored at higher temperatures. | |

| Mg:Dibromide Ratio | 1:1 to 1.2:1 | Favors formation of the mono-Grignard reagent. | Stoichiometry limits the formation of the di-Grignard. |

| > 2:1 | May favor formation of the di-Grignard reagent. | Excess magnesium is required for the second insertion. | |

| Addition Rate | Slow addition of dibromide | Minimizes Wurtz-type coupling. | Maintains a low concentration of the alkyl halide in the presence of the formed Grignard reagent. |

| Rapid addition of dibromide | Increases Wurtz-type coupling. | High local concentration of the alkyl halide promotes coupling. | |

| Electrophile | Present in situ | Allows for trapping of the transient Grignard reagent. | The electrophile reacts with the Grignard reagent as it is formed, preventing its decomposition. |

| Added after formation | Lower yield of trapped product. | The Grignard reagent is likely to decompose before the electrophile is added. |

Experimental Protocols

Due to the inherent instability of the Grignard reagent from this compound, a standard isolation protocol is not recommended. Instead, a low-temperature in situ trapping protocol is provided.

Protocol 1: Low-Temperature Formation and in situ Trapping of Grignard Reagent with Benzaldehyde (B42025)

Objective: To generate the Grignard reagent from this compound at low temperature and trap it in situ with benzaldehyde to form 1-phenyl-1-heptanol.

Materials:

-

Magnesium turnings

-

1,2-Dibromoethane (B42909) (for activation)

-

Anhydrous tetrahydrofuran (THF)

-

This compound

-

Benzaldehyde (freshly distilled)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer (all oven-dried)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: Assemble the oven-dried three-necked flask with a magnetic stirrer, a reflux condenser topped with a nitrogen/argon inlet, and a dropping funnel. Flame-dry the apparatus under a flow of inert gas and allow it to cool to room temperature.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask to activate the magnesium surface.

-

Reaction Setup: Add anhydrous THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) and freshly distilled benzaldehyde (1.1 equivalents) in anhydrous THF.

-

Initiation and Reaction: Cool the flask to -78°C using a dry ice/acetone bath. Add a small portion of the this compound/benzaldehyde solution to the magnesium suspension to initiate the reaction.

-

Once the reaction has initiated (indicated by a slight color change or warming), add the remaining solution from the dropping funnel dropwise over 1-2 hours, maintaining the temperature at -78°C.

-

After the addition is complete, allow the reaction mixture to stir at -78°C for an additional 2-3 hours.

-

Work-up: Slowly warm the reaction to 0°C and quench by the slow, dropwise addition of cold, saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification and Analysis: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product should be purified by column chromatography on silica (B1680970) gel. Characterize the product (1-phenyl-1-heptanol) and any side products by NMR and GC-MS to determine the yield and product distribution.

Protocol 2: Analysis of Side Products without an Electrophilic Trap

Objective: To determine the major side products from the reaction of this compound with magnesium in the absence of a trapping agent.

Procedure:

-

Follow steps 1 and 2 from Protocol 1.

-

Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.

-

Cool the magnesium suspension to 0°C in an ice bath.

-

Add the this compound solution dropwise to the stirred magnesium suspension over 1 hour.

-

After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether, dry the organic layer, and concentrate it as described in Protocol 1.

-

Analyze the resulting crude product mixture by GC-MS and NMR to identify and quantify the major products (e.g., hex-1-yne, hexane, and Wurtz coupling products).

Visualization of Pathways and Workflows

Diagram 1: Competing Reaction Pathways

Caption: Competing reaction pathways for this compound with magnesium.

Diagram 2: Experimental Workflow for In Situ Trapping

Caption: Workflow for low-temperature Grignard formation and trapping.

Diagram 3: Logical Relationships of Reaction Parameters

Caption: Influence of parameters on reaction outcome.

Application of 1,1-Dibromohexane in Pharmaceutical Synthesis: A Focus on the Generation of Key Synthetic Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dibromohexane is a geminal dihalide that, while not extensively documented as a direct component in final drug structures, serves as a valuable precursor for key reactive intermediates in pharmaceutical synthesis. Its primary utility lies in its ability to undergo double dehydrohalogenation to form terminal alkynes, which are versatile building blocks in medicinal chemistry. This document outlines the application of this compound in the synthesis of 1-heptyne (B1330384) and the subsequent potential of this intermediate in the construction of complex, biologically active molecules.

The transformation of this compound into 1-heptyne provides access to a terminal alkyne, a functional group that is frequently utilized in a variety of powerful coupling reactions, including the Sonogashira, Suzuki, and Heck couplings, as well as in "click" chemistry (Huisgen cycloaddition). These reactions are instrumental in the synthesis of a wide array of pharmaceutical compounds, from enzyme inhibitors to receptor agonists.

Core Application: Synthesis of 1-Heptyne

The most significant application of this compound in a pharmaceutical context is its conversion to 1-heptyne. This transformation is typically achieved through a double dehydrohalogenation reaction using a strong base.

Reaction Principle

The reaction proceeds in two consecutive elimination steps. In the first step, a molecule of hydrogen bromide is eliminated to form a vinyl bromide intermediate (1-bromo-1-hexene). In the presence of a sufficiently strong base, a second molecule of hydrogen bromide is eliminated to yield the terminal alkyne, 1-heptyne.

Experimental Protocol: Synthesis of 1-Heptyne from this compound

This protocol is based on established methods for the double dehydrohalogenation of geminal dihalides.

Materials:

-

This compound

-

Sodium amide (NaNH₂)

-

Liquid ammonia (B1221849) (NH₃)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Ammonium (B1175870) chloride (saturated aqueous solution)

-

Dry ice/acetone bath

-

Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a nitrogen inlet.

Procedure:

-